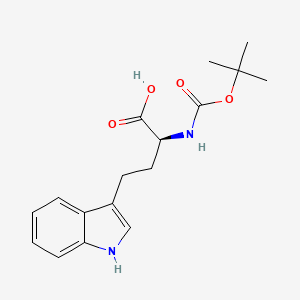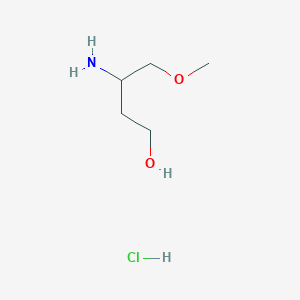
(3S)-3-amino-4-methoxy-butan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-amino-4-methoxy-butan-1-ol;hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4-methoxy-butan-1-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a butanol derivative.
Amination: Introduction of the amino group at the 3rd position using reagents like ammonia or amines under controlled conditions.
Methoxylation: Introduction of the methoxy group at the 4th position using methanol and a catalyst.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-amino-4-methoxy-butan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or other nucleophiles.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3S)-3-amino-4-methoxy-butan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism by which (3S)-3-amino-4-methoxy-butan-1-ol;hydrochloride exerts its effects involves interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, affecting the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-amino-4-methoxy-butan-1-ol: The free base form without the hydrochloride.
(3S)-3-amino-4-ethoxy-butan-1-ol: Similar structure with an ethoxy group instead of a methoxy group.
(3S)-3-amino-4-methoxy-pentan-1-ol: Similar structure with an additional carbon in the chain.
Uniqueness
(3S)-3-amino-4-methoxy-butan-1-ol;hydrochloride is unique due to its specific stereochemistry and the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H14ClNO2 |
|---|---|
Molekulargewicht |
155.62 g/mol |
IUPAC-Name |
3-amino-4-methoxybutan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-8-4-5(6)2-3-7;/h5,7H,2-4,6H2,1H3;1H |
InChI-Schlüssel |
ZNQFIVAFAXYVCZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(CCO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B13893361.png)
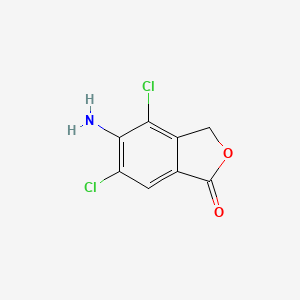
![Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13893381.png)

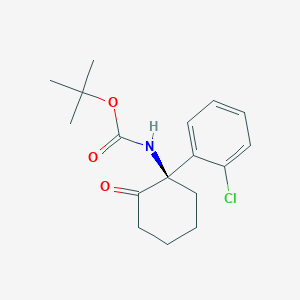
![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)
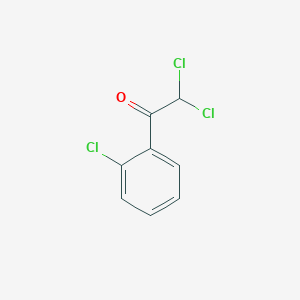
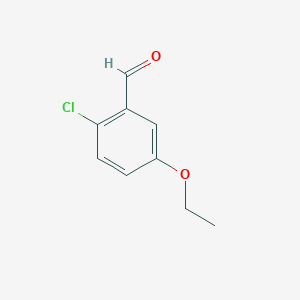
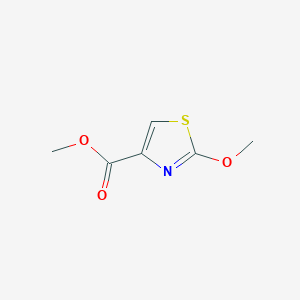

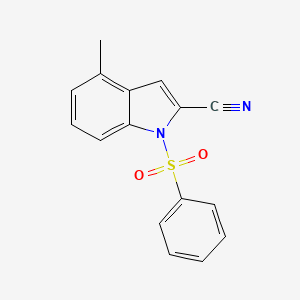
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B13893430.png)
![(6-{2-[3-(2-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13893431.png)
